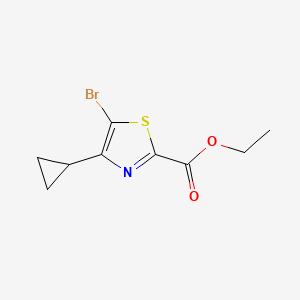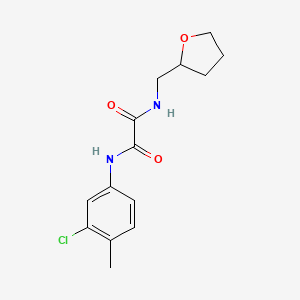
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is a chemical compound with the IUPAC name 2-{3,5-dimethoxy-4-[(1-methyl-2-propenyl)oxy]phenyl}ethanamine . It has a molecular weight of 251.33 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is a liquid at room temperature . It has a molecular weight of 251.33 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Properties and Identification
This compound, also known as 2-[4-(but-3-en-2-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine, has a CAS Number of 1458373-35-7 . It has a molecular weight of 251.33 and is typically stored at 4°C . It is a liquid at room temperature .
Synthesis
The compound can be synthesized through a one-pot process using xylene as a solvent . This process involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine in xylene with azeotropic removal of water at different temperatures .
Industrial Production
The synthetic procedure for this compound is suitable for industrial production . The overall yield of the process was improved to 63% , making it an efficient and practical method for large-scale production.
Pharmaceutical Applications
This compound can be used in the synthesis of pharmaceuticals . For example, it is used in the one-pot synthesis of papaverine hydrochloride , a medication used for the treatment of ischemia, as well as kidney, gallbladder, and gastrointestinal visceral fistulae caused by brain, heart, and peripheral vasospasms .
Research and Development
The compound is used in research and development, particularly in the field of organic chemistry . Its synthesis and the identification of its impurities have been the subject of scientific research .
Safety and Handling
The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .
Safety and Hazards
The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms, which represent corrosive and harmful substances, respectively .
Mécanisme D'action
Target of Action
The primary targets of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine are currently unknown
Mode of Action
It is known that similar compounds can act as monoamine oxidase inhibitors .
Result of Action
Similar compounds have been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons .
Propriétés
IUPAC Name |
2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSJSNRIRZXDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)


![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)


![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

